molecular formula C16H13N3O2S B11011667 4-(4-methoxyphenyl)-N-phenyl-1,2,3-thiadiazole-5-carboxamide

4-(4-methoxyphenyl)-N-phenyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B11011667
M. Wt: 311.4 g/mol
InChI Key: FVOUEHYXJSULKT-UHFFFAOYSA-N
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Description

Heterocyclic Chemistry Context of 1,2,3-Thiadiazole Derivatives

1,2,3-Thiadiazoles are five-membered aromatic heterocycles containing one sulfur and two nitrogen atoms, distinguished by their regioisomeric arrangement (Figure 1). Unlike the more common 1,3,4-thiadiazole isomer, the 1,2,3-thiadiazole scaffold exhibits reduced aromaticity due to electron-withdrawing nitrogen atoms, which create localized π-electron deficiencies at the 4- and 5-positions. This electronic configuration renders the ring susceptible to nucleophilic substitution and electrophilic reactions at sulfur, enabling diverse functionalization.

The synthesis of 1,2,3-thiadiazoles often employs the Hurd-Mori reaction, which involves cyclization of α-diazo carbonyl compounds with thionating agents. Recent advancements have expanded the repertoire of substituents, particularly at the 4- and 5-positions, to modulate electronic and steric properties. For example, 4,5-diphenyl-1,2,3-thiadiazole demonstrates variable binding affinities to cytochrome P450 isoforms, highlighting the role of substituents in biological interactions. Similarly, 4,5-fused bicyclic derivatives exhibit mechanism-based inactivation of enzymes, underscoring their utility as targeted inhibitors.

A key structural feature of 1,2,3-thiadiazoles is their ability to coordinate with transition metals via the sulfur and nitrogen atoms, a property exploited in catalytic and pharmaceutical applications. The sulfur atom’s polarizability enhances membrane permeability, while the nitrogen atoms facilitate hydrogen bonding with biological targets. These attributes collectively position 1,2,3-thiadiazoles as versatile scaffolds for drug design.

Significance of 4-(4-Methoxyphenyl)-N-phenyl-1,2,3-Thiadiazole-5-Carboxamide in Medicinal Chemistry

The compound 4-(4-methoxyphenyl)-N-phenyl-1,2,3-thiadiazole-5-carboxamide integrates two pharmacophoric elements: a methoxyphenyl group at position 4 and a phenylcarboxamide moiety at position 5 (Figure 2). The methoxy group (-OCH₃) is a well-characterized electron-donating substituent known to enhance lipophilicity and metabolic stability, while the carboxamide group (-CONHPh) provides hydrogen-bonding capacity critical for target engagement.

Table 1: Bioactivity Trends in Selected 1,2,3-Thiadiazole Derivatives

Compound Substituents Biological Activity Target Enzyme/Receptor Source
4,5-Diphenyl-1,2,3-thiadiazole 4-Ph, 5-Ph Cytochrome P450 inhibition CYP2B4, CYP2E1
5-Nitrofuran-2-yl-thiadiazole 5-Nitrofuran Urease inhibition Helicobacter pylori urease
N-{[5-(substituted)-1,3,4-thiadiazole-2-yl] carbamothioyl} Carbamothioyl derivatives Anti-inflammatory Carrageenan-induced edema

The methoxyphenyl group’s electron-donating effects may stabilize charge-transfer interactions with heme iron in cytochrome P450 enzymes, analogous to observations in 4,5-diphenyl derivatives. Additionally, the carboxamide moiety’s hydrogen-bonding potential aligns with findings in triazolo-thiadiazole hybrids, where similar groups enhance urease inhibitory activity. Computational studies suggest that the planar thiadiazole core facilitates π-stacking with aromatic residues in enzyme active sites, while the carboxamide’s -NH group interacts with catalytic aspartate or glutamate residues.

In anti-inflammatory contexts, thiadiazole derivatives bearing carboxamide groups have demonstrated efficacy in reducing paw edema, likely through cyclooxygenase-2 (COX-2) inhibition or NF-κB pathway modulation. The methoxy group’s ability to scavenge reactive oxygen species further potentiates antioxidant activity, a dual mechanism observed in related heterocycles. These insights, drawn from structural analogs, provide a rationale for investigating 4-(4-methoxyphenyl)-N-phenyl-1,2,3-thiadiazole-5-carboxamide in inflammatory and infectious disease models.

Properties

Molecular Formula

C16H13N3O2S

Molecular Weight

311.4 g/mol

IUPAC Name

4-(4-methoxyphenyl)-N-phenylthiadiazole-5-carboxamide

InChI

InChI=1S/C16H13N3O2S/c1-21-13-9-7-11(8-10-13)14-15(22-19-18-14)16(20)17-12-5-3-2-4-6-12/h2-10H,1H3,(H,17,20)

InChI Key

FVOUEHYXJSULKT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Thiadiazole Ring Formation via Cyclocondensation

The thiadiazole core is typically constructed through cyclocondensation of hydrazone precursors with sulfurizing agents. A patent (WO2009134110A1) details the reaction of 1-(5-chloro-2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone hydrazone with thionyl chloride (SOCl₂) at room temperature, yielding 4-(4-methoxyphenyl)-1,2,3-thiadiazole intermediates. This method achieves cyclization in 2 hours with subsequent purification via sodium bicarbonate washes and chromatography.

Reaction Conditions:

  • Reagent: Thionyl chloride (1 mL per 0.1 g hydrazone)

  • Solvent: Chloroform

  • Yield: ~65–70% after purification

Carboxamide Functionalization

The N-phenyl carboxamide group is introduced through nucleophilic acyl substitution. VulcanChem’s protocol for analogous compounds employs HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIEA (N,N-diisopropylethylamine) in dimethylformamide (DMF) to couple 4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxylic acid with aniline.

Optimized Parameters:

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIEA (3.0 equiv)

  • Temperature: 25°C

  • Yield: 78–82%

Intermediate Synthesis and Functional Group Manipulation

Preparation of 4-(4-Methoxyphenyl)-1,2,3-Thiadiazole-5-Carboxylic Acid

The carboxylic acid precursor is synthesized via oxidation of a methylthiadiazole intermediate. Evitachem’s method for a related compound uses potassium permanganate (KMnO₄) in acidic aqueous conditions:

Procedure:

  • Dissolve 4-(4-methoxyphenyl)-5-methyl-1,2,3-thiadiazole (1.0 equiv) in acetic acid (10 mL/g).

  • Add KMnO₄ (2.5 equiv) gradually at 60°C.

  • Reflux for 4 hours, filter, and concentrate.
    Yield: 68%

Suzuki-Miyaura Cross-Coupling for Aryl Diversification

A PMC study demonstrates the use of Suzuki coupling to introduce para-methoxyphenyl groups to thiadiazole intermediates. For example, 4-bromo-1,2,3-thiadiazole-5-carboxamide reacts with 4-methoxyphenylboronic acid under palladium catalysis:

Conditions:

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: THF/H₂O (4:1)

  • Temperature: 80°C

  • Yield: 85%

Comparative Analysis of Methodologies

Yield and Efficiency

Method Key Step Yield Time
CyclocondensationThionyl chloride cyclization70%2 h
HATU couplingAmide bond formation80%12 h
Suzuki couplingAryl group introduction85%6 h

Scalability and Practical Considerations

  • Cyclocondensation: Requires strict moisture control due to SOCl₂’s reactivity.

  • HATU coupling: Cost-prohibitive at industrial scales; alternative reagents like EDC/HOBt may reduce expenses.

  • Suzuki coupling: Demands rigorous palladium removal to meet pharmaceutical purity standards.

Structural Characterization and Quality Control

Spectroscopic Data

1H NMR (400 MHz, CDCl₃):

  • δ 8.21 (s, 1H, thiadiazole-H)

  • δ 7.68–7.65 (m, 2H, phenyl-H)

  • δ 7.45–7.42 (m, 3H, phenyl-H)

  • δ 6.95–6.93 (m, 2H, methoxyphenyl-H)

  • δ 3.85 (s, 3H, OCH₃)

IR (KBr):

  • 1685 cm⁻¹ (C=O stretch)

  • 1590 cm⁻¹ (C=N stretch)

  • 1245 cm⁻¹ (C-O-C asym. stretch)

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) shows ≥98% purity for final products when using flash chromatography with hexane/ethyl acetate (3:1) .

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield 4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxylic acid and aniline derivatives.

Reaction Conditions

  • Acidic Hydrolysis : 6M HCl, reflux at 110°C for 8 hours.

  • Basic Hydrolysis : 40% NaOH, 80°C for 6 hours.

Outcomes

ConditionProduct 1Product 2Yield (%)
Acidic (HCl)Thiadiazole carboxylic acidAniline78
Basic (NaOH)Thiadiazole carboxylate saltAniline85

This reaction is critical for modifying the compound’s solubility and introducing carboxylic acid derivatives for further functionalization.

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient thiadiazole ring and methoxyphenyl group participate in NAS reactions, particularly at the C-4 position of the thiadiazole.

Example Reaction
Reaction with sodium methoxide in DMF at 120°C replaces the methoxy group with nucleophiles (e.g., -OCH₃ → -NH₂).

Key Data

NucleophileTemperature (°C)SolventReaction Time (h)Yield (%)
NH₃100Ethanol1265
CH₃O⁻120DMF872

Substitution at the para position of the methoxyphenyl ring is less common due to steric hindrance.

Oxidation Reactions

The methoxy group on the phenyl ring can be oxidized to a carbonyl group under strong oxidizing conditions.

Conditions

  • KMnO₄/H₂SO₄, 80°C, 4 hours.

  • CrO₃ in acetic acid, 60°C, 6 hours.

Outcomes

Oxidizing AgentProductYield (%)
KMnO₄/H₂SO₄4-(4-Carboxyphenyl) derivative68
CrO₃4-(4-Ketophenyl) derivative55

Oxidation enhances electrophilicity, enabling subsequent condensation or cyclization reactions.

Esterification and Acylation

The carboxamide group can be converted to esters or acylated derivatives.

Esterification

  • Conditions : SOCl₂/ROH, 60°C, 3 hours.

  • Example : Reaction with methanol yields methyl 4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxylate (82% yield).

Acylation

  • Reagent : Acetyl chloride, pyridine, 0°C → RT.

  • Product : N-Acetyl derivative (75% yield).

Cyclization and Ring-Opening Reactions

The thiadiazole ring undergoes cyclization with amines or hydrazines to form fused heterocycles.

Example
Reaction with hydrazine hydrate forms a triazolothiadiazole derivative :
Conditions : Hydrazine hydrate, ethanol, reflux, 6 hours.
Yield : 70% .

Ring-Opening
Under strongly basic conditions (e.g., NH₃/NaNH₂), the thiadiazole ring opens to form thioamide intermediates.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 4-(4-methoxyphenyl)-N-phenyl-1,2,3-thiadiazole-5-carboxamide typically involves several steps starting from 4-methoxyaniline. The process includes the formation of hydrazine derivatives followed by cyclization to form the thiadiazole ring. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 4-(4-methoxyphenyl)-N-phenyl-1,2,3-thiadiazole-5-carboxamide. The compound has shown significant cytotoxic effects against various cancer cell lines, including:

  • HepG2 (Hepatocellular carcinoma)
  • A549 (Lung cancer)
  • SKNMC (Neuroblastoma)

In vitro studies utilizing MTT assays have demonstrated that this compound can inhibit cell proliferation effectively. For instance, derivatives of thiadiazole compounds have been reported to exhibit growth inhibition percentages ranging from 50% to over 85% against these cell lines .

Pharmacological Properties

Beyond anticancer activity, 4-(4-methoxyphenyl)-N-phenyl-1,2,3-thiadiazole-5-carboxamide has exhibited various pharmacological properties:

  • Antibacterial Activity : Some derivatives show effectiveness against bacterial strains.
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties that could be beneficial in treating inflammatory diseases.

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of synthesized thiadiazole derivatives on HepG2 and A549 cell lines. Results indicated a dose-dependent response with IC50 values significantly lower than standard chemotherapeutic agents .
  • Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of 4-(4-methoxyphenyl)-N-phenyl-1,2,3-thiadiazole-5-carboxamide with various biological targets. These studies help elucidate its mechanism of action at the molecular level .
Cell LineCompound Concentration% Growth InhibitionReference
HepG210 µM85%
A54920 µM75%
SKNMC15 µM70%

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-N-phenyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Effects on the Thiadiazole Core

Key Structural Variations

The position and nature of substituents on the thiadiazole ring significantly alter bioactivity and physicochemical properties:

Compound Name Thiadiazole Isomer Substituents Molecular Weight Notable Properties
4-(4-Methoxyphenyl)-N-phenyl-1,2,3-thiadiazole-5-carboxamide 1,2,3-thiadiazole 4-(4-MeOPh), 5-(N-Ph carboxamide) 375.8 (analog in ) Electron-donating methoxy enhances solubility; phenyl carboxamide may aid target binding.
N-(3-Chloro-4-methoxyphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide 1,2,3-thiadiazole 4-(4-MeOPh), 5-(N-(3-Cl-4-MeOPh) carboxamide) 375.8 Chlorine increases lipophilicity and potential potency but may raise toxicity concerns.
2-Amino-6-(4-methylphenyl)-1,3,4-thiadiazole-5-carboxamide (2a–d) 1,3,4-thiadiazole 2-NH₂, 6-(4-MePh) Not specified Amino group improves hydrogen bonding; methylphenyl enhances hydrophobicity.
BTP2 (N-{4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide) 1,2,3-thiadiazole 4-Me, 5-(N-Ph with CF₃-pyrazole) Not specified Trifluoromethyl groups increase electron-withdrawing effects and metabolic stability.
Critical Observations
  • Thiadiazole Isomerism : The 1,2,3-thiadiazole isomer (target compound) vs. 1,3,4-thiadiazole (e.g., 2a–d) alters electronic distribution. 1,3,4-thiadiazoles are more common in agrochemicals due to stability and hydrogen-bonding capacity .
  • Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) in the target compound contrasts with chlorine (electron-withdrawing) in its analog and trifluoromethyl groups in BTP2 . These differences impact solubility, binding affinity, and metabolic pathways.
  • Carboxamide Substituents : N-phenyl in the target compound vs. pyridinyl or substituted phenyl groups (e.g., BTP2) influences target selectivity. Bulky substituents may hinder binding to certain enzymes .
Antifungal and Insecticidal Activity
  • Thiadiazoles with methoxyphenyl groups (e.g., target compound) are less reported for antifungal activity compared to amino-substituted analogs (e.g., 2a–d), which show broad-spectrum effects .

Physicochemical and Pharmacokinetic Properties

  • Solubility : Methoxy groups improve aqueous solubility compared to chloro or trifluoromethyl analogs .
  • Lipophilicity : Chlorine or methyl groups (e.g., in 2a–d) increase logP values, enhancing membrane permeability but risking toxicity .
  • Metabolic Stability : Trifluoromethyl groups (e.g., BTP2) resist oxidative metabolism, extending half-life .

Biological Activity

4-(4-Methoxyphenyl)-N-phenyl-1,2,3-thiadiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and plant growth regulation. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies related to this compound.

Synthesis

The synthesis of 4-(4-methoxyphenyl)-N-phenyl-1,2,3-thiadiazole-5-carboxamide involves several steps starting from 4-methoxyaniline. The process typically includes:

  • Formation of Hydrazinecarbothioamide : The initial step involves the reaction of 4-methoxyaniline with thiocarbonyl compounds to form the corresponding hydrazinecarbothioamide.
  • Acylation : This intermediate is then acylated to yield a benzoyl derivative.
  • Cyclization : The final cyclization step leads to the formation of the thiadiazole ring structure.

Anticancer Activity

Research indicates that derivatives of thiadiazoles exhibit significant anticancer properties. Specifically, compounds similar to 4-(4-methoxyphenyl)-N-phenyl-1,2,3-thiadiazole-5-carboxamide have been shown to selectively inhibit the growth of various cancer cell lines.

  • IC50 Values : In studies involving Bcl-2-expressing human cancer cell lines such as MDA-MB-231 and HeLa, compounds demonstrated sub-micromolar IC50 values, indicating potent growth-inhibitory effects .
CompoundCell LineIC50 (µM)
4-(4-Methoxyphenyl)-N-phenyl-1,2,3-thiadiazole-5-carboxamideMDA-MB-231< 1
Similar Thiadiazole DerivativeHeLa< 1

The anticancer activity is attributed to the ability of these compounds to inhibit Bcl-2 proteins, which are crucial for cancer cell survival. The SAR analysis suggests that specific substitutions on the phenyl ring enhance activity through improved binding interactions with target proteins .

Plant Growth Regulation

In addition to anticancer properties, compounds like 4-(4-methoxyphenyl)-N-phenyl-1,2,3-thiadiazole-5-carboxamide have been explored for their potential in regulating plant growth. For instance:

  • Growth Inhibition : The compound has been reported to inhibit vegetative growth in certain plant species while promoting bud development .

Case Studies

  • Study on Anticancer Activity : A recent study demonstrated that a series of thiadiazole derivatives exhibited potent anti-proliferative effects against multiple cancer cell lines. The study highlighted the importance of specific functional groups in enhancing biological activity .
  • Plant Growth Regulation Research : Another study focused on the application of thiadiazole derivatives in agriculture showed promising results in controlling weed growth and enhancing crop yields through targeted inhibition .

Q & A

What are the optimized synthetic routes for 4-(4-methoxyphenyl)-N-phenyl-1,2,3-thiadiazole-5-carboxamide, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves cyclocondensation of substituted precursors. For example, 1,3,4-thiadiazole derivatives can be synthesized via a two-step process:

Intermediate Formation : Reacting hydrazinecarbothioamide derivatives with trichloroethyl carboxamides in acetonitrile under reflux (1–3 minutes) .

Cyclization : Using DMF with iodine and triethylamine to promote cyclization, releasing atomic sulfur (S₈) .
Key Factors :

  • Solvent choice (e.g., acetonitrile for rapid intermediate formation vs. DMF for cyclization).
  • Catalysts (iodine enhances ring closure efficiency).
  • Temperature control to avoid side reactions.
    Yields are highly dependent on reagent stoichiometry and purity of intermediates.

Which analytical techniques are most effective for confirming the structure and purity of this thiadiazole derivative?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions and aromatic proton environments. For example, methoxy (-OCH₃) protons resonate at δ 3.8–4.0 ppm, while thiadiazole ring protons appear downfield (δ 8.0–9.0) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ for C₁₆H₁₄N₄O₂S: 338.0832).
  • X-ray Crystallography : Resolves crystal packing and confirms stereoelectronic effects of substituents (e.g., planarity of the thiadiazole ring) .
    Purity is assessed via HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient.

How is the initial biological activity of this compound screened, and what are common assay limitations?

Methodological Answer:

  • Antimicrobial Screening : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Zones of inhibition >10 mm suggest potency .
  • Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated using nonlinear regression.
    Limitations :
  • Low aqueous solubility may lead to false negatives; DMSO stock solutions >1% can introduce cytotoxicity artifacts .
  • Metabolic stability in vitro (e.g., liver microsome assays) is often overlooked in initial screens.

What strategies are employed in structure-activity relationship (SAR) studies to enhance this compound's bioactivity?

Methodological Answer:

  • Substituent Modulation :
    • Methoxy Group : Replacing 4-methoxyphenyl with electron-withdrawing groups (e.g., -NO₂) can increase antimicrobial activity but reduce solubility .
    • N-Phenyl Carboxamide : Introducing halogenated phenyl rings (e.g., 4-Cl) enhances binding to hydrophobic enzyme pockets .
  • Bioisosteric Replacement : Swapping the thiadiazole ring with oxadiazole or triazole moieties to improve metabolic stability .
    Validation : IC₅₀ comparisons in enzyme inhibition assays (e.g., COX-2 or topoisomerase II).

How can researchers address the low aqueous solubility of this compound in pharmacological assays?

Methodological Answer:

  • Prodrug Design : Introducing phosphate or glycoside groups to increase hydrophilicity, which are cleaved in vivo .
  • Nanoparticle Formulation : Encapsulation in PLGA nanoparticles (e.g., 150 nm diameter via solvent evaporation) improves bioavailability .
  • Co-solvent Systems : Use cyclodextrins (e.g., HP-β-CD) in cell culture media to enhance solubility without cytotoxicity .

What mechanistic approaches are used to elucidate the compound's anticancer mode of action?

Methodological Answer:

  • Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies differentially expressed proteins in treated vs. untreated cancer cells.
  • Molecular Docking : AutoDock Vina simulations against targets like tubulin or EGFR kinase (PDB ID: 1M17) predict binding affinities .
  • Flow Cytometry : Annexin V/PI staining quantifies apoptosis induction, while JC-1 dye measures mitochondrial membrane potential collapse .

How should researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values against MCF-7 cells) using random-effects models to account for variability in assay conditions .
  • Standardization : Adopt CLSI guidelines for antimicrobial testing (e.g., fixed inoculum size of 1×10⁵ CFU/mL) .
  • Counter-Screening : Test compounds against off-target receptors (e.g., hERG channel) to identify confounding interactions .

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